N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
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Description
The compound “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule. It is a derivative of 2-thiohydantoin . One of the new compounds, 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide, showed in vitro moderate antibacterial effect against Pseudomonas aeruginosa and good antioxidant properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Studies have shown that thiadiazole derivatives, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including analogs similar in structure to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide, have been evaluated for their ability to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential as therapeutic agents in cancer treatment (Shukla et al., 2012).
Anti-inflammatory Activity
Research into 1,2,4-triazole-based benzothiazole/benzoxazole derivatives has unveiled their significant in vitro and in vivo anti-inflammatory activities. Compounds structurally related to this compound have demonstrated the ability to inhibit edema and possess an improved gastrointestinal safety profile, suggesting a potential for the development of new anti-inflammatory drugs (Tariq et al., 2018).
Anticancer Activity
The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives, including molecules with structural similarities to this compound, have been conducted to explore their anticancer activities. These compounds have shown promising cytotoxic activities against various cancer cell lines, such as MCF-7 and A549, indicating their potential utility as anticancer agents (Çevik et al., 2020).
Antimicrobial and Antibacterial Applications
Thiadiazole derivatives have been synthesized and tested for their antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as Candida species. Research indicates that certain derivatives exhibit significant antimicrobial activity, underscoring their potential as leads for the development of new antimicrobial agents (Muhi-eldeen et al., 1988).
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13-7-9-14(10-8-13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMLTVZORNWGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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